3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The molecule features a 3,4-dimethoxyphenyl group at position 3 and a 2-fluorobenzylthio substituent at position 2. These substituents contribute to its electronic and steric properties, which may influence binding to biological targets such as kinases or enzymes.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-26-17-8-7-14(11-18(17)27-2)24-20(25)19-16(9-10-28-19)23-21(24)29-12-13-5-3-4-6-15(13)22/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHAAKBECYSOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C21H19FN2O3S
- Molecular Weight: 430.5 g/mol
The compound features a thieno-pyrimidine core with substituents that may influence its biological activity through interactions with various molecular targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.
- Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl group and the 2-fluorobenzylthio group occurs via nucleophilic substitution reactions under basic conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The unique structural features allow it to modulate enzymatic activities and signal transduction pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation or apoptosis.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity
Recent studies have indicated that compounds similar to this thieno-pyrimidine derivative exhibit a range of biological activities:
Anticancer Activity
Research has shown that thieno[3,2-d]pyrimidines can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. For example:
- Case Study: A derivative demonstrated significant cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) by targeting specific pathways involved in tumorigenesis.
Antimicrobial Properties
Some studies suggest that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could be due to their ability to disrupt bacterial cell walls or inhibit essential enzymatic functions.
Neuroprotective Effects
There is emerging evidence that thieno-pyrimidine derivatives may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided focuses on a related analog: 2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (synonyms: ZINC2719787, AKOS024584859) . Below is a comparative analysis based on structural and functional group variations:
Key Structural Differences
| Feature | Target Compound | Evidence Compound (ZINC2719787) |
|---|---|---|
| Position 3 Substituent | 3,4-Dimethoxyphenyl | 4-Methylphenyl (p-tolyl) |
| Position 2 Substituent | 2-Fluorobenzylthio | 2-Fluorobenzylthio (identical) |
| Electronic Effects | Electron-rich (methoxy groups) | Electron-neutral (methyl group) |
Hypothetical Functional Implications
Solubility and Lipophilicity: The 3,4-dimethoxyphenyl group in the target compound introduces polar methoxy groups, which may enhance solubility compared to the 4-methylphenyl substituent in ZINC2719785. However, the fluorine atom in the benzylthio group could offset this by increasing lipophilicity .
In contrast, the methyl group in ZINC2719787 may prioritize hydrophobic interactions .
Metabolic Stability :
- The methyl group in ZINC2719787 is less prone to oxidative metabolism compared to methoxy groups, which are susceptible to demethylation by cytochrome P450 enzymes. This suggests the target compound may have a shorter metabolic half-life .
Research Context
- The absence of 3,4-dimethoxyphenyl analogs in the evidence limits direct pharmacological comparisons.
Limitations and Data Gaps
- No Direct Bioactivity Data: The evidence lacks experimental results (e.g., IC50, kinase selectivity) for both compounds.
- Synthetic Feasibility : The 3,4-dimethoxyphenyl group may introduce synthetic challenges (e.g., regioselectivity) compared to the simpler 4-methylphenyl analog .
Q & A
(Basic) What synthetic methodologies are recommended for preparing 3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
Answer:
The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones. Key steps include:
- Substitution reactions : Introducing the 3,4-dimethoxyphenyl group at position 3 and the 2-fluorobenzylthio moiety at position 2 using nucleophilic aromatic substitution or thiol-alkylation .
- Critical conditions : Temperature control (60–80°C for cyclization), solvent selection (DMF or THF for solubility), and catalysts (e.g., NaH for deprotonation) to optimize yields (typically 50–70%) .
- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization to achieve >95% purity .
(Advanced) How can computational modeling resolve discrepancies in reported biological activities of structural analogs?
Answer:
Contradictory activity data (e.g., varying IC50 values in kinase assays) may arise from differences in target conformations or assay conditions. Strategies include:
- Molecular docking : Using software like AutoDock to predict binding poses of the compound’s 3,4-dimethoxyphenyl group in hydrophobic pockets of kinases (e.g., EGFR) .
- MD simulations : Assessing stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with fluorobenzylthio substituents) .
- QSAR models : Correlating substituent electronic properties (e.g., methoxy group electron-donating effects) with activity trends .
(Basic) Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, fluorobenzyl splitting patterns) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragment patterns (e.g., loss of fluorobenzylthio group at m/z 121) .
- X-ray crystallography : Resolve dihydrothieno ring puckering and confirm stereochemistry .
(Advanced) What experimental designs mitigate variability in pharmacokinetic (PK) studies of this compound?
Answer:
- Randomized block designs : Assign animal cohorts to control for inter-individual variability (e.g., body weight, metabolism) when assessing oral bioavailability .
- Sampling intervals : Frequent blood draws (0.5, 1, 2, 4, 8 h post-dose) to capture absorption phases and calculate AUC .
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites (e.g., demethylation of methoxy groups or glucuronidation) .
(Basic) Which in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) using ADP-Glo™ detection .
- Antimicrobial screening : Broth microdilution against S. aureus (MIC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
(Advanced) How do the 3,4-dimethoxyphenyl and 2-fluorobenzylthio groups influence target selectivity?
Answer:
- Lipophilicity : The 3,4-dimethoxyphenyl group increases logP (measured via HPLC), enhancing membrane permeability .
- Electrostatic interactions : Fluorine’s electronegativity stabilizes hydrogen bonds with kinase ATP-binding sites (e.g., DFG motif in EGFR) .
- Steric effects : Bulkier substituents at position 2 may reduce off-target binding, as shown in SAR studies of analogs .
(Advanced) How can contradictory solubility data between computational predictions and experimental results be reconciled?
Answer:
- Experimental validation : Use shake-flask method with UV detection to measure solubility in PBS (pH 7.4) and compare with COSMO-RS predictions .
- Co-solvent systems : Add DMSO (≤1%) to enhance solubility for in vitro assays without disrupting membrane integrity .
- Salt formation : Synthesize hydrochloride salts to improve aqueous solubility if neutral form exhibits poor dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
